

# In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)

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## Compound of Interest

Compound Name: 3-Fluorophenylacetonitrile

Cat. No.: B1293913

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This document provides a comprehensive technical overview of **3-Fluorophenylacetonitrile**, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, safety and handling protocols, spectroscopic profile, and its application in synthesis, including a detailed experimental protocol and a visualized reaction pathway.

## Core Properties and Identifiers

**3-Fluorophenylacetonitrile**, also known as 3-Fluorobenzyl cyanide, is an organic compound featuring a benzene ring substituted with a fluorine atom at the meta-position relative to an acetonitrile group.<sup>[1]</sup> This substitution pattern imparts specific reactivity and properties that are leveraged in multi-step syntheses.

## Physicochemical Properties

The fundamental physical and chemical properties of **3-Fluorophenylacetonitrile** are summarized in the table below. The compound typically appears as a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.<sup>[1][2][3]</sup>

Property	Value	Reference(s)
CAS Number	501-00-8	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN	<a href="#">[4]</a>
Molecular Weight	135.14 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White or Colorless to Yellow/Orange powder, lump, or clear liquid	<a href="#">[3]</a>
Melting Point	21 °C	<a href="#">[3]</a>
Boiling Point	113-114 °C @ 18 mmHg	<a href="#">[3]</a> <a href="#">[5]</a>
Density	1.163 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[5]</a>
Refractive Index (n <sup>20</sup> /D)	1.502	<a href="#">[3]</a> <a href="#">[5]</a>
Flash Point	>113 °C (>235.4 °F) - closed cup	<a href="#">[5]</a>
Vapor Pressure	0.0802 mmHg at 25°C	<a href="#">[6]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the verification and characterization of **3-Fluorophenylacetonitrile**.

While comprehensive spectral data from a single, unified source is not readily available in public repositories, the following table compiles expected and reported values. The nitrile group (C≡N) typically exhibits a sharp absorption band in the IR spectrum around 2250 cm<sup>-1</sup>. The aromatic and aliphatic protons and carbons can be identified by their characteristic chemical shifts in NMR spectra.

Spectrum Type	Key Features and Expected Values
<sup>1</sup> H NMR	Aromatic protons (m, ~7.0-7.5 ppm), Benzylic protons (-CH <sub>2</sub> -, s, ~3.7 ppm)
<sup>13</sup> C NMR	Aromatic carbons (~115-163 ppm with C-F coupling), Benzylic carbon (-CH <sub>2</sub> -, ~20-30 ppm), Nitrile carbon (-CN, ~117 ppm)
IR Spectroscopy	C≡N stretch (~2250 cm <sup>-1</sup> ), C-F stretch (~1250 cm <sup>-1</sup> ), Aromatic C-H and C=C bands
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ) at m/z = 135

Note: Specific, experimentally verified spectral data for **3-Fluorophenylacetonitrile** (CAS 501-00-8) is not consistently available across public databases. The values presented are based on typical ranges for the functional groups present and data for isomeric/analogous compounds.

## Safety and Handling

**3-Fluorophenylacetonitrile** is classified as harmful and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and a respirator with a suitable filter, is mandatory.[5]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Acute Toxicity / Irritant	GHS07 (Exclamation Mark)	Warning	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[5]

## Synthesis and Reactivity

### Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

This protocol details a common laboratory-scale synthesis of **3-Fluorophenylacetonitrile** via nucleophilic substitution.

Reaction: 3-Fluorobenzyl bromide + Sodium Cyanide → **3-Fluorophenylacetonitrile** + Sodium Bromide

#### Materials:

- 3-Fluorobenzyl bromide (1.0 g, 5.3 mmol, 1.0 equiv.)
- Sodium cyanide (520 mg, 10.6 mmol, 2.0 equiv.)
- Dimethylsulfoxide (DMSO) (10 mL)
- Ethyl acetate
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 3-fluorobenzyl bromide (1.0 g) and sodium cyanide (520 mg) in dimethylsulfoxide (10 mL) in a suitable reaction flask.
- Stir the reaction mixture at 30 °C overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water (30 mL).
- Extract the aqueous layer with ethyl acetate (50 mL).

- Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue by flash column chromatography to obtain **3-Fluorophenylacetonitrile** as a colorless oil (Expected yield: ~50%).

## Application in Pharmaceutical Synthesis: Lemborexant

**3-Fluorophenylacetonitrile** is a critical starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3][7] The synthesis involves the construction of a complex cyclopropane core, where the 3-fluorophenyl group from the starting material becomes a key structural feature of the final active pharmaceutical ingredient.

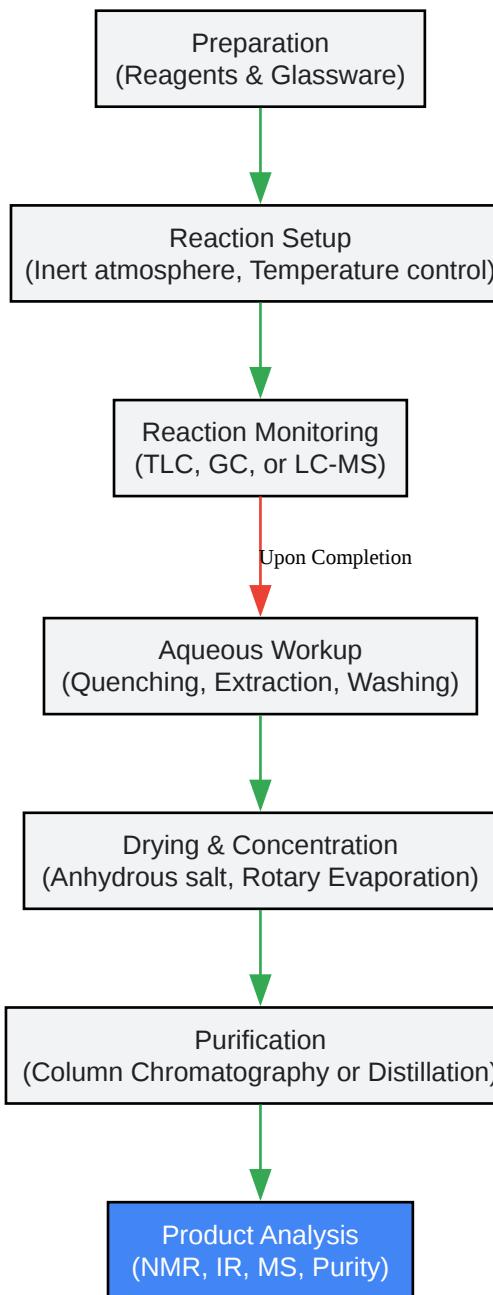
The diagram below illustrates a patented synthetic pathway starting from **3-Fluorophenylacetonitrile** (referred to as 'Aryl acetonitrile 86' in the literature).[8]



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Figure 1. Synthetic pathway to Lemborexant starting from **3-Fluorophenylacetonitrile**.

The logical workflow for a typical synthesis experiment, from preparation to final analysis, is outlined below.



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Figure 2. General experimental workflow for organic synthesis.

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